molecular formula C10H16Cl2N2O B6190454 1-(oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride CAS No. 2648948-89-2

1-(oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B6190454
CAS No.: 2648948-89-2
M. Wt: 251.2
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Description

1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is a synthetic organic compound that features a combination of oxolane (tetrahydrofuran) and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the pyridine ring: This step involves the coupling of the oxolane derivative with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the methanamine group: This can be done by reductive amination of the corresponding aldehyde or ketone intermediate with ammonia or a primary amine.

    Formation of the dihydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or N-oxides.

    Reduction: Reduction can lead to the formation of reduced derivatives such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand for studying biological receptors or enzymes.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxolan-2-yl)-1-(pyridin-2-yl)methanamine dihydrochloride
  • 1-(Oxolan-2-yl)-1-(pyridin-4-yl)methanamine dihydrochloride
  • 1-(Tetrahydrofuran-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride

Uniqueness

1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is unique due to the specific positioning of the oxolane and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the dihydrochloride salt form can also affect its solubility and stability, making it distinct from other similar compounds.

Properties

CAS No.

2648948-89-2

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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